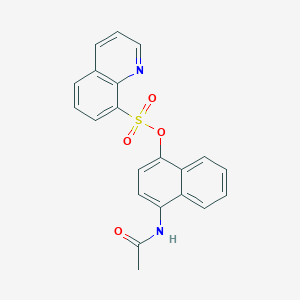![molecular formula C19H15NO4S B277039 2-Methylphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B277039.png)
2-Methylphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that has been developed through a specific synthesis method and has shown promising results in various scientific studies.
作用机制
The mechanism of action of 2-Methylphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate is not fully understood. However, it is believed to exert its anticancer activity by inhibiting the activity of specific enzymes involved in the cell cycle. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The compound's fluorescent properties are due to its ability to bind to metal ions, which results in a change in its fluorescence intensity. The compound's photosensitizing properties are due to its ability to generate reactive oxygen species upon exposure to light, which can cause damage to cancer cells.
Biochemical and Physiological Effects:
2-Methylphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, it has been shown to exhibit antioxidant activity, which may be beneficial in preventing oxidative damage in cells. The compound's fluorescent properties make it useful for detecting metal ions in biological samples, which can provide insights into the role of these ions in biological processes.
实验室实验的优点和局限性
One advantage of using 2-Methylphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate in lab experiments is its ability to selectively inhibit the activity of specific enzymes involved in the cell cycle. This makes it a useful tool for studying the role of these enzymes in cancer development and progression. Additionally, the compound's fluorescent properties make it useful for detecting metal ions in biological samples, which can provide insights into the role of these ions in biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for research involving 2-Methylphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate. One area of research is the development of more efficient synthesis methods for the compound, which can improve its yield and purity. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in various scientific fields. Future research can also focus on developing new derivatives of the compound with improved properties, such as increased selectivity or reduced toxicity. Finally, research can focus on exploring the use of the compound in combination with other drugs or therapies to improve its efficacy in treating cancer and other diseases.
合成方法
The synthesis of 2-Methylphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate involves the reaction of 2-methylphenyl-1H-indole-6-sulfonic acid with methyl ethyl ketone in the presence of a catalytic amount of concentrated sulfuric acid. The reaction yields the desired compound, which can be purified through recrystallization. This synthesis method has been optimized to produce high yields of the compound with minimal impurities.
科学研究应用
2-Methylphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit anticancer activity by inhibiting the proliferation of cancer cells. Additionally, it has shown potential as a fluorescent probe for detecting metal ions in biological samples. It has also been studied for its potential use as a photosensitizer in photodynamic therapy.
属性
分子式 |
C19H15NO4S |
|---|---|
分子量 |
353.4 g/mol |
IUPAC 名称 |
(2-methylphenyl) 1-methyl-2-oxobenzo[cd]indole-6-sulfonate |
InChI |
InChI=1S/C19H15NO4S/c1-12-6-3-4-9-16(12)24-25(22,23)17-11-10-15-18-13(17)7-5-8-14(18)19(21)20(15)2/h3-11H,1-2H3 |
InChI 键 |
CFHSTENZPLQALS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)N(C4=O)C |
规范 SMILES |
CC1=CC=CC=C1OS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)N(C4=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[4-(2-Fluorophenyl)piperazin-1-yl]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B276962.png)
![5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B276963.png)
![{2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid](/img/structure/B276964.png)

![{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276971.png)

![[2-(Benzylamino)-2-oxoethoxy]acetic acid](/img/structure/B276974.png)
![(1-{2-Oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}cyclopentyl)acetic acid](/img/structure/B276978.png)

![5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid](/img/structure/B276985.png)

